3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyridazine
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Overview
Description
3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyridazine is a complex organic compound that features a thiazole ring, a pyridazine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the construction of the pyridazine ring, and finally, the attachment of the piperazine moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow reactors. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide (MTT): Used in cell viability assays.
5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazole-2-thiol: Used in proteomics research.
Uniqueness
What sets 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyridazine apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties
Properties
Molecular Formula |
C19H23N7S |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
5-[6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole |
InChI |
InChI=1S/C19H23N7S/c1-4-15-11-20-19(21-12-15)26-9-7-25(8-10-26)17-6-5-16(23-24-17)18-13(2)22-14(3)27-18/h5-6,11-12H,4,7-10H2,1-3H3 |
InChI Key |
BWGSNJYWKCIQEX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=C(N=C(S4)C)C |
Origin of Product |
United States |
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